3-(tert-butylthio)-1,1-dioxido-2-thietanyl methyl sulfone
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Overview
Description
3-(tert-butylthio)-1,1-dioxido-2-thietanyl methyl sulfone is a useful research compound. Its molecular formula is C8H16O4S3 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.02107251 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Oxidative Desulfurization
This compound plays a role in the oxidative desulfurization (ODS) of model sulfur-containing compounds. It has been studied in the context of removing sulfur from diesel fuel using tert-butyl hydroperoxide on metal-containing molecular sieves. These studies highlight its potential in improving air quality and fuel efficiency (Chica, Corma, & Domine, 2006).
X-ray Structures and Anionotropic Rearrangements
Research involving this compound includes the study of its structure and reactivity. X-ray structures of related compounds have been determined, providing insights into their chemical behavior and potential applications in material science (Destro, Lucchini, Modena, & Pasquato, 2000).
Synthesis of Bicyclic Dioxetanes
This compound is instrumental in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds have applications in chemiluminescence, a field relevant to biological imaging and analytical chemistry (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Oxidation Reactions
It is used in studies exploring the oxidation of various sulfides to sulfoxides and sulfones, showing its importance in organic synthesis and potentially in the development of new pharmaceuticals (Wang, Lente, & Espenson, 2002).
Computational Reexamination of Molecular Structures
This compound is also the subject of computational studies aimed at understanding the conformational preferences of molecules. These studies are significant in the field of theoretical chemistry and drug design (Juaristi & Notario, 2013).
Synthesis of Silathietane
It has been used in the synthesis of the first stable 1,2-silathietane, a compound of interest in organometallic chemistry (Boudjouk & Samaraweera, 1990).
Safety and Hazards
Properties
IUPAC Name |
3-tert-butylsulfanyl-2-methylsulfonylthietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S3/c1-8(2,3)13-6-5-15(11,12)7(6)14(4,9)10/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPYUSZJNDHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CS(=O)(=O)C1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.